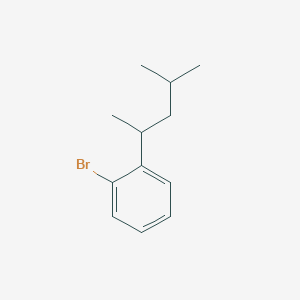
1-Bromo-2-(1,3-dimethylbutyl)benzene
Numéro de catalogue B8405415
Poids moléculaire: 241.17 g/mol
Clé InChI: HXFBJTXVCMZVJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08124786B2
Procedure details


28.4 g of 2-(1,3-dimethylbutyl)aniline in 134.9 g (667 mmol) of 40 percent hydrobromic acid in glacial acetic acid at 10° C. are admixed with 12.5 g (181 mmol) of sodium nitrite in portions with stirring within 1.5 h. Thereafter, 0.5 g of copper powder is added and the mixture is boiled under reflux for 1 h hour. Subsequently, 120 ml of water and sodium hydroxide solution are added until pH 12 is attained, and the organic phase is removed, washed with dilute hydrochloric acid and concentrated by evaporation under reduced pressure. After distillation in a Kugelrohr apparatus at 0.3 mbar/70° C. and purification of the main fraction by means of preparative HPLC, 8.3 g of a yellowish oil with a purity of 99.4% (determined by HPLC) are obtained.




Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1N)[CH2:3][CH:4]([CH3:6])[CH3:5].[BrH:14].N([O-])=O.[Na+].[OH-].[Na+]>C(O)(=O)C.[Cu].O>[Br:14][C:8]1[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=1[CH:2]([CH3:1])[CH2:3][CH:4]([CH3:6])[CH3:5] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)C)C1=C(N)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
134.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Five
|
Name
|
copper
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring within 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 h hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dilute hydrochloric acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distillation in a Kugelrohr apparatus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0.3 mbar/70° C. and purification of the main fraction by means of preparative HPLC, 8.3 g of a yellowish oil with a purity of 99.4% (determined by HPLC)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C=CC=C1)C(CC(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

